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Compound of Interest

Compound Name: Arsenic acid

Cat. No.: B1202633 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Arsenic acid (H₃AsO₄), and more specifically its conjugate base arsenate (AsO₄³⁻), serves as

a key analyte in various classical and modern analytical chemistry techniques. While its direct

use as a reagent is limited due to its toxicity, the quantitative determination of arsenate is

crucial in environmental monitoring, toxicology, and pharmaceutical analysis. These application

notes provide detailed protocols for the determination of arsenic (as arsenate) using

gravimetric, titrimetric, and spectrophotometric methods.

Gravimetric Determination of Arsenate
This method is a highly accurate and precise technique for determining macro quantities of

arsenic. It involves the precipitation of arsenate as magnesium ammonium arsenate

(MgNH₄AsO₄), followed by ignition to magnesium pyroarsenate (Mg₂As₂O₇) for weighing.
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Parameter Value Reference

Analyte Form Arsenate (AsO₄³⁻) [1][2]

Precipitating Agent
Magnesia Mixture (MgCl₂,

NH₄Cl, NH₄OH)
[2][3]

Weighed Form
Magnesium Pyroarsenate

(Mg₂As₂O₇)
[1][3]

Gravimetric Factor

(As/Mg₂As₂O₇)
0.4826 N/A

Key Interferences

Phosphate, certain metal ions

that precipitate in ammoniacal

solution

[1]

Experimental Protocol
1. Sample Preparation:

Ensure the arsenic in the sample is in the pentavalent state (arsenate). If arsenite (As³⁺) is

present, it must be oxidized to arsenate (As⁵⁺) using an oxidizing agent like nitric acid.

The sample should be a clear, acidic solution.

2. Reagent Preparation (Magnesia Mixture):

Dissolve 110 g of magnesium chloride (MgCl₂·6H₂O) and 140 g of ammonium chloride

(NH₄Cl) in 500 mL of deionized water.

Add 250 mL of concentrated ammonia solution (NH₄OH) and dilute to 1 L with deionized

water.

Let the solution stand for several days and filter before use.

3. Precipitation:

Place the acidic sample solution in a beaker.
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Slowly add the magnesia mixture in excess while constantly stirring.

Slowly add concentrated ammonium hydroxide with constant stirring until the solution is

distinctly ammoniacal to facilitate the precipitation of a white, crystalline precipitate of

magnesium ammonium arsenate (MgNH₄AsO₄·6H₂O).[3]

Allow the precipitate to stand for at least 4 hours, or preferably overnight, to ensure complete

precipitation.[3]

4. Filtration and Washing:

Filter the precipitate through a pre-weighed Gooch crucible fitted with an asbestos mat or a

sintered glass crucible.[1][3]

Wash the precipitate with a cold, dilute solution of ammonium hydroxide (e.g., 2.5% v/v) to

remove soluble impurities.[1][3] Using a faintly ammoniacal wash solution prevents the

precipitate from redissolving, a phenomenon known as peptization.[1]

5. Drying and Ignition:

Dry the crucible containing the precipitate in an oven at 100°C.

Carefully ignite the precipitate in a muffle furnace at a high temperature (approximately 800-

900°C) until a constant weight is achieved.[1][3] This converts the magnesium ammonium

arsenate to the stable, anhydrous magnesium pyroarsenate (Mg₂As₂O₇).[1] The chemical

conversion is: 2MgNH₄AsO₄ → Mg₂As₂O₇ + 2NH₃ + H₂O

6. Calculation:

Cool the crucible in a desiccator to prevent moisture absorption and weigh accurately.

Repeat the ignition and weighing steps until a constant mass is obtained.[1]

Calculate the mass of arsenic using the following formula: Mass of As = Mass of Mg₂As₂O₇ ×

(2 × Molar Mass of As) / (Molar Mass of Mg₂As₂O₇) Mass of As = Mass of Mg₂As₂O₇ ×

0.4826
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Experimental Workflow: Gravimetric Determination

Sample Preparation Precipitation Analysis

Sample Solution Oxidize As³⁺ to As⁵⁺
(if necessary) Acidify Solution Add Magnesia Mixture Add NH₄OH slowly Digest Precipitate

(allow to stand) Filter Precipitate Wash with dilute NH₄OH Ignite to Mg₂As₂O₇ Weigh to Constant Mass Calculate % Arsenic

Click to download full resolution via product page

Workflow for the gravimetric determination of arsenic.

Titrimetric Determination of Arsenate
This redox titration method allows for the determination of arsenate by reducing it with a

standard solution of iron(II) sulfate in a strongly acidic medium.

Quantitative Data Summary
Parameter Value Reference

Analyte Form Arsenic(V) (in Arsenate) [4]

Titrant
Iron(II) solution (e.g., Ferrous

Ammonium Sulfate)
[4]

Reaction Medium

High concentration of

Phosphoric Acid (~9.5M) and

Hydrobromic Acid (~1.5M)

[4]

Indicator Thionine or Methylene Blue [4]

Endpoint
Color change from blue to

colorless
[4]

Key Interferences
Se(VI), Se(IV), Te(VI), Te(IV),

Cu(II)
[4]

Experimental Protocol
1. Reagent Preparation:
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Standard Arsenic(V) Solution (approx. 0.025 M): Prepare by dissolving a known mass of

sodium arsenate (Na₂HAsO₄·7H₂O) in deionized water.

Iron(II) Titrant (approx. 0.05 M): Prepare by dissolving ferrous ammonium sulfate

(Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water containing a small amount of sulfuric acid to

prevent hydrolysis. Standardize this solution against a primary standard like potassium

dichromate.

Indicator Solution (0.1%): Prepare aqueous solutions of thionine or methylene blue.[4]

2. Titration Procedure:

Pipette a known volume (e.g., 2.00 to 10.00 mL) of the arsenic(V) sample solution into a

conical flask. The sample should contain 4 to 20 mg of arsenic.[4]

Add 60 mL of syrupy phosphoric acid and 18 mL of hydrobromic acid. This should result in

final concentrations of approximately 9.5 M phosphoric acid and 1.5 M hydrobromic acid at

the endpoint.[4]

Add 3 drops of thionine or methylene blue indicator.

Titrate the mixture with the standardized 0.05 M iron(II) solution while stirring continuously

with a magnetic stirrer.

The endpoint is reached when the blue color of the indicator disappears.

3. Calculation:

The reaction stoichiometry is: 2Fe²⁺ + As⁵⁺ → 2Fe³⁺ + As³⁺

Calculate the concentration of arsenic(V) in the sample using the following formula: Molarity

of As⁵⁺ = (Molarity of Fe²⁺ × Volume of Fe²⁺) / (2 × Volume of Sample)

Logical Relationship: Titrimetric Determination
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Key components of the redox titration of Arsenic(V).

Spectrophotometric Determination of Arsenate
This highly sensitive method is suitable for determining trace amounts of arsenic. It is based on

the reaction of arsenate with acidified molybdate and vanadate to form a yellow

molybdovanadoarsenate heteropoly acid complex. This complex then forms a pink-colored ion-

pair with the cationic dye, Rhodamine B, which can be measured spectrophotometrically.
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Parameter Value Reference

Analyte Form Arsenate (AsO₄³⁻) [5]

Wavelength (λmax) 590 nm [5]

Beer's Law Range 0.02 - 0.24 µg/mL [5]

Molar Absorptivity 1.653 × 10⁵ L mol⁻¹ cm⁻¹ [5]

Limit of Detection (LOD) 0.00916 µg/mL [5]

Limit of Quantification (LOQ) 0.02785 µg/mL [5]

Key Interferences Phosphate [5]

Experimental Protocol
1. Reagent Preparation:

Standard Arsenate Solution: Prepare a stock solution of 1000 µg/mL arsenate and perform

serial dilutions to create working standards.

Acidified Molybdate (1%): Prepare a 1% solution of ammonium molybdate in an acidic

medium.

Ammonium Vanadate (0.01%): Prepare a 0.01% aqueous solution of ammonium vanadate.

Rhodamine B (0.02%): Prepare a 0.02% aqueous solution of Rhodamine B.

Polyvinyl Alcohol (PVA) (0.1%): Prepare by dissolving 0.1 g of PVA in boiling water and

diluting to 100 mL. This acts as a stabilizer for the colored complex.[5]

2. Procedure:

Take a known volume of the sample or standard solution containing arsenate.

To a 5 mL aliquot of the acidified sample, add the following reagents in order:

250 µL of 1% acidified molybdate
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250 µL of 0.01% ammonium vanadate

500 µL of 0.02% Rhodamine B

500 µL of 0.1% polyvinyl alcohol

Mix the solution well after each addition. The color development is instantaneous.[5]

Measure the absorbance of the resulting pink-colored solution at 590 nm against a reagent

blank.[5]

3. Calibration and Quantification:

Construct a calibration curve by plotting the absorbance of the standard solutions versus

their concentrations.

Determine the concentration of arsenate in the sample by interpolating its absorbance on the

calibration curve.

Experimental Workflow: Spectrophotometric
Determination
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Workflow for the spectrophotometric analysis of arsenate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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